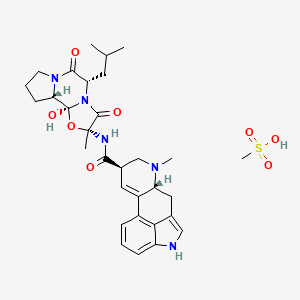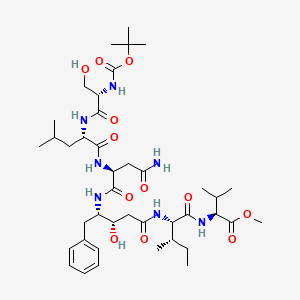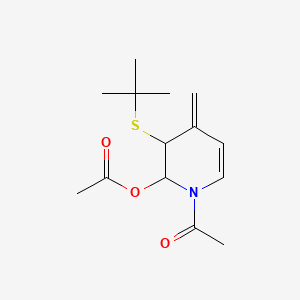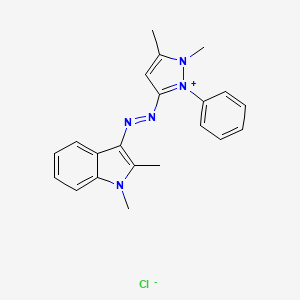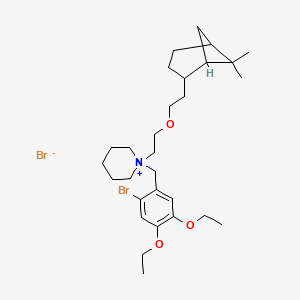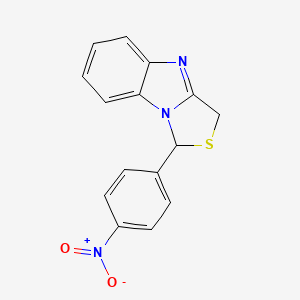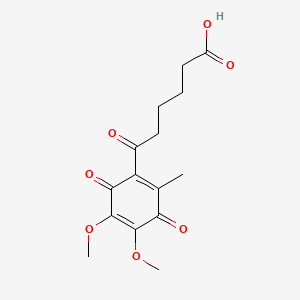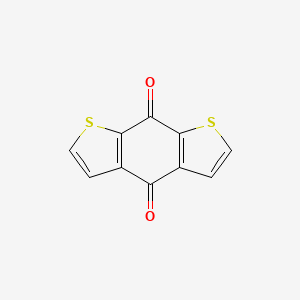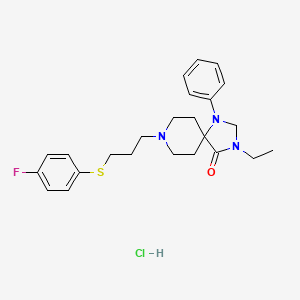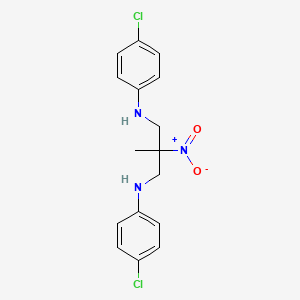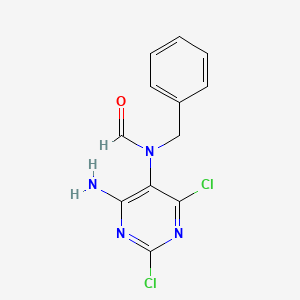
5-alpha-Androstan-17-one, 2-beta,16-beta-dipipecolinio-3-alpha-hydroxy-, dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-alpha-Androstan-17-one, 2-beta,16-beta-dipipecolinio-3-alpha-hydroxy-, dibromide is a complex organic compound that belongs to the class of steroid hormones. It is structurally related to androsterone, a well-known endogenous steroid hormone. This compound is characterized by its unique molecular structure, which includes a dibromide moiety and two pipecolinio groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-alpha-Androstan-17-one, 2-beta,16-beta-dipipecolinio-3-alpha-hydroxy-, dibromide involves multiple steps, starting from readily available steroid precursors. The key steps include:
Hydroxylation: Introduction of a hydroxyl group at the 3-alpha position.
Bromination: Addition of bromine atoms to the molecule.
Pipecolinio Substitution: Introduction of pipecolinio groups at the 2-beta and 16-beta positions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using advanced techniques such as:
Continuous Flow Chemistry: For efficient and controlled reactions.
Catalytic Processes: To enhance reaction rates and yields.
Purification Techniques: Such as chromatography and crystallization to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
5-alpha-Androstan-17-one, 2-beta,16-beta-dipipecolinio-3-alpha-hydroxy-, dibromide undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to alcohols.
Substitution: Replacement of bromine atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Such as sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products
The major products formed from these reactions include various hydroxylated, ketonized, and substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
5-alpha-Androstan-17-one, 2-beta,16-beta-dipipecolinio-3-alpha-hydroxy-, dibromide has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex steroidal compounds.
Biology: Studied for its role in cellular signaling and hormone regulation.
Medicine: Investigated for its potential therapeutic effects in hormone replacement therapy and as an anticonvulsant.
Industry: Utilized in the development of novel pharmaceuticals and as a biochemical reagent.
Wirkmechanismus
The mechanism of action of 5-alpha-Androstan-17-one, 2-beta,16-beta-dipipecolinio-3-alpha-hydroxy-, dibromide involves its interaction with specific molecular targets and pathways:
Molecular Targets: Primarily interacts with androgen receptors and GABA_A receptors.
Pathways Involved: Modulates the activity of these receptors, leading to changes in gene expression and cellular responses. It acts as a positive allosteric modulator of the GABA_A receptor, enhancing its inhibitory effects on neuronal activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Androsterone: A structurally related endogenous steroid hormone with similar but less potent effects.
Epiandrosterone: Another steroid hormone with weak androgenic activity.
Etiocholanolone: A metabolite of testosterone with distinct biological effects.
Uniqueness
5-alpha-Androstan-17-one, 2-beta,16-beta-dipipecolinio-3-alpha-hydroxy-, dibromide is unique due to its dibromide moiety and pipecolinio substitutions, which confer distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
15500-69-3 |
|---|---|
Molekularformel |
C31H54Br2N2O2 |
Molekulargewicht |
646.6 g/mol |
IUPAC-Name |
(2S,3S,5S,8R,9S,10S,13S,14S,16S)-3-hydroxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one;dibromide |
InChI |
InChI=1S/C31H54N2O2.2BrH/c1-30-14-13-24-23(25(30)20-26(29(30)35)32(3)15-7-5-8-16-32)12-11-22-19-28(34)27(21-31(22,24)2)33(4)17-9-6-10-18-33;;/h22-28,34H,5-21H2,1-4H3;2*1H/q+2;;/p-2/t22-,23+,24-,25-,26-,27-,28-,30-,31-;;/m0../s1 |
InChI-Schlüssel |
NKKDTCFYEUEDCU-MDTWZBLYSA-L |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H](C2=O)[N+]4(CCCCC4)C)CC[C@@H]5[C@@]3(C[C@@H]([C@H](C5)O)[N+]6(CCCCC6)C)C.[Br-].[Br-] |
Kanonische SMILES |
CC12CCC3C(C1CC(C2=O)[N+]4(CCCCC4)C)CCC5C3(CC(C(C5)O)[N+]6(CCCCC6)C)C.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2,5,6,11,11b-Hexahydro-3H-indolizino[8,7-b]indol-3-one](/img/structure/B12808978.png)
